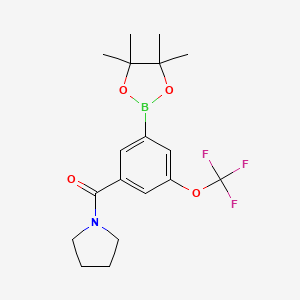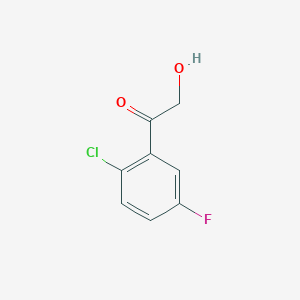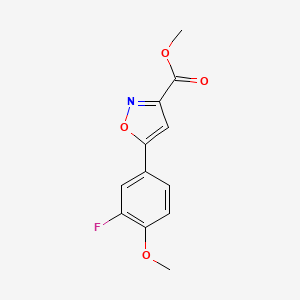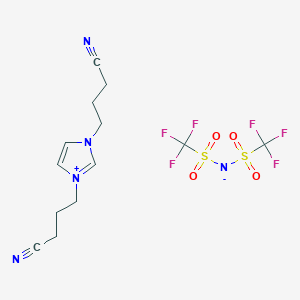
1,3-Bis(3-cyanopropyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(3-cyanopropyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of imidazolium cations and bis(trifluoromethanesulfonyl)azanide anions, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-cyanopropyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide typically involves the reaction of 1,3-bis(3-cyanopropyl)imidazolium chloride with lithium bis(trifluoromethanesulfonyl)azanide. The reaction is carried out in an aprotic solvent such as acetonitrile under inert atmosphere conditions to prevent moisture interference. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(3-cyanopropyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The imidazolium cation can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted imidazolium derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coordination Chemistry: The bis(trifluoromethanesulfonyl)azanide anion can coordinate with metal ions, forming metal complexes with potential catalytic applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, alcohols, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted imidazolium salts, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Applications De Recherche Scientifique
1,3-Bis(3-cyanopropyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide has a wide range of scientific research applications, including:
Chemistry: Used as an ionic liquid in various chemical reactions and processes due to its stability and unique properties.
Biology: Investigated for its potential use in biological systems as a stabilizing agent or in drug delivery applications.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in industrial processes such as catalysis, electrochemistry, and material science.
Mécanisme D'action
The mechanism of action of 1,3-Bis(3-cyanopropyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide involves its interaction with molecular targets and pathways within a given system. The imidazolium cation can interact with nucleophilic sites, while the bis(trifluoromethanesulfonyl)azanide anion can coordinate with metal ions, influencing various chemical and biological processes. The exact mechanism may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane
- 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane
- 1,3-Bis(3-chloropropyl)imidazolium chloride
Uniqueness
1,3-Bis(3-cyanopropyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide stands out due to its unique combination of imidazolium cations and bis(trifluoromethanesulfonyl)azanide anions, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
925704-81-0 |
|---|---|
Formule moléculaire |
C13H15F6N5O4S2 |
Poids moléculaire |
483.4 g/mol |
Nom IUPAC |
bis(trifluoromethylsulfonyl)azanide;4-[3-(3-cyanopropyl)imidazol-3-ium-1-yl]butanenitrile |
InChI |
InChI=1S/C11H15N4.C2F6NO4S2/c12-5-1-3-7-14-9-10-15(11-14)8-4-2-6-13;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9-11H,1-4,7-8H2;/q+1;-1 |
Clé InChI |
CMXOSFPMYHQJND-UHFFFAOYSA-N |
SMILES canonique |
C1=C[N+](=CN1CCCC#N)CCCC#N.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


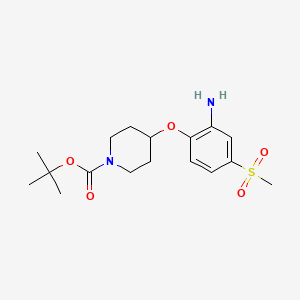
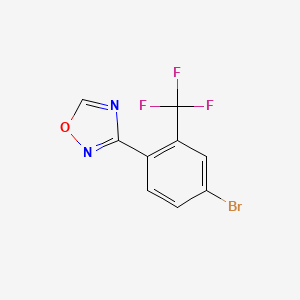
![3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13717370.png)



![(2,5-dioxopyrrolidin-1-yl) 2-[2-(octadecanoylamino)ethoxy]acetate](/img/structure/B13717410.png)
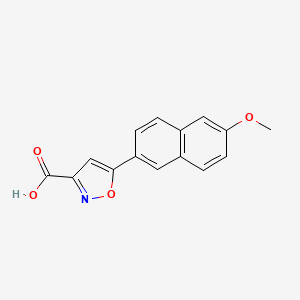
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)
